molecular formula C23H23Cl2NO5 B11467582 5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11467582
M. Wt: 464.3 g/mol
InChI Key: HJFZOQBCYHBXFP-VZCXRCSSSA-N
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Description

5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.

    Substitution Reactions: Introduction of the 2,4-dichlorophenyl and 4-methoxybenzoyl groups can be done via nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

    Alkylation: The ethoxypropyl group can be added via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.

    Hydrolysis: Ester groups can be hydrolyzed to carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions using HCl or NaOH.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Potential use in the development of polymers and advanced materials.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar in structure but with different substituents.

    4-(4-Methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the 2,4-dichlorophenyl and ethoxypropyl groups.

Uniqueness

    Functional Diversity: The presence of multiple functional groups (hydroxyl, methoxy, dichlorophenyl) provides a unique reactivity profile.

    Biological Activity: Its specific substitutions may confer unique biological activities compared to similar compounds.

Properties

Molecular Formula

C23H23Cl2NO5

Molecular Weight

464.3 g/mol

IUPAC Name

(4Z)-5-(2,4-dichlorophenyl)-1-(3-ethoxypropyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23Cl2NO5/c1-3-31-12-4-11-26-20(17-10-7-15(24)13-18(17)25)19(22(28)23(26)29)21(27)14-5-8-16(30-2)9-6-14/h5-10,13,20,27H,3-4,11-12H2,1-2H3/b21-19-

InChI Key

HJFZOQBCYHBXFP-VZCXRCSSSA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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